dUDP trianion -

dUDP trianion

Catalog Number: EVT-1594604
CAS Number:
Molecular Formula: C9H11N2O11P2-3
Molecular Weight: 385.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
DUDP(3-) is a 2'-deoxyribonucleoside 5'-diphosphate obtained by deprotonation of the diphosphate OH groups of 2'-deoxyuridine 5'-diphosphate (dUDP). It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a dUDP.
Synthesis Analysis

Methods and Technical Details
The synthesis of dUDP trianion can be achieved through several methods. One common approach involves the enzymatic phosphorylation of deoxyuridine using deoxyuridine kinase in the presence of adenosine triphosphate. This process typically includes the following steps:

  1. Enzymatic Reaction: Deoxyuridine is phosphorylated by deoxyuridine kinase, utilizing adenosine triphosphate as a phosphate donor.
  2. Isolation and Purification: The product is then isolated using techniques such as high-performance liquid chromatography (HPLC) to ensure purity.
  3. Conversion to Trianion: The conversion to the trianionic form occurs under specific pH conditions where the phosphate groups are fully ionized.

Alternative synthetic routes may also involve chemical phosphorylation methods, but enzymatic synthesis is preferred for its specificity and efficiency.

Molecular Structure Analysis

Structure and Data
The molecular structure of dUDP trianion consists of a ribose sugar moiety linked to a uracil base and two phosphate groups. The structural formula can be represented as C9H13N2O12P2. Key structural features include:

  • Ribose Sugar: A five-carbon sugar that forms the backbone of the nucleotide.
  • Uracil Base: A pyrimidine base that pairs with adenine during DNA synthesis.
  • Phosphate Groups: Two phosphate groups attached to the 5' position of the ribose, contributing to its high energy state.

The negative charges on the phosphate groups are responsible for the trianionic nature of this compound.

Chemical Reactions Analysis

Reactions and Technical Details
dUDP trianion participates in several important biochemical reactions:

  1. Nucleotide Synthesis: It serves as a substrate for DNA polymerases during DNA replication.
  2. Phosphorylation Reactions: dUDP can be further phosphorylated to form dUTP, which is then incorporated into DNA.
  3. Dephosphorylation: Enzymatic hydrolysis can convert dUDP back to deoxyuridine monophosphate, releasing inorganic phosphate.

These reactions are critical for maintaining nucleotide pools within cells, ensuring proper DNA synthesis and repair mechanisms.

Mechanism of Action

Process and Data
The mechanism of action for dUDP trianion primarily involves its role as a substrate in nucleotide biosynthesis. When incorporated into DNA by DNA polymerases, it undergoes base pairing with adenine, facilitating the elongation of the DNA strand. The high-energy phosphate bonds in dUDP provide the necessary energy for polymerization reactions.

Additionally, dUDP can be converted into dUTP through phosphorylation, which subsequently participates in DNA synthesis. This conversion is vital for regulating nucleotide levels within cells and ensuring fidelity during DNA replication.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

These properties are essential for understanding how dUDP interacts within biological systems and its stability during various biochemical processes.

Applications

Scientific Uses
dUDP trianion has several important applications in biochemistry and molecular biology:

  1. DNA Synthesis Studies: Used as a substrate in studies examining DNA replication mechanisms.
  2. Nucleotide Pool Regulation Research: Important for research on nucleotide metabolism and regulation within cells.
  3. Therapeutic Development: Potentially useful in developing antiviral therapies targeting viral replication processes that utilize host nucleotide pathways.

The study of dUDP trianion contributes significantly to our understanding of nucleic acid biochemistry and has implications for therapeutic advancements in genetics and molecular biology.

Biochemical Synthesis and Metabolic Integration of dUDP Trianion

Enzymatic Pathways for dUDP Trianion Generation in Prokaryotic Systems

The deoxyuridine diphosphate trianion (dUDP³⁻), a key pyrimidine deoxyribonucleotide intermediate, originates primarily through two interconnected enzymatic routes in prokaryotes:

  • De Novo Pyrimidine Synthesis Pathway:
  • The pathway initiates with the synthesis of uridine monophosphate (UMP) from glutamine, aspartate, and CO₂, catalyzed by the enzymes carbamoyl phosphate synthetase, aspartate transcarbamoylase, and dihydroorotase (collectively known as CAD in eukaryotes, analogous multifunctional enzymes exist in bacteria), followed by dihydroorotate dehydrogenase (DHODH) and orotate phosphoribosyltransferase.
  • UMP is sequentially phosphorylated to UDP by nucleoside monophosphate and diphosphate kinases.
  • Ribonucleotide reductase (RNR) then catalyzes the direct reduction of UDP to dUDP³⁻, utilizing specific allosteric mechanisms to control substrate specificity and flux. This represents the primary route for de novo dUDP³⁻ generation [1] [4] [7].
  • dUTP Pyrophosphatase (dUTPase) Pathway:
  • dUTP, formed by the phosphorylation of dUMP (itself derived from dCMP deamination or dUDP phosphorylation), is hydrolyzed by the essential enzyme dUTP diphosphohydrolase (dUTPase, EC 3.6.1.23).
  • This reaction yields dUDP³⁻ and inorganic pyrophosphate (PPᵢ): dUTP + H₂O → dUDP³⁻ + PPᵢ [4] [7].
  • This pathway acts as a critical "futile cycle" preventing uracil misincorporation into DNA by maintaining low cellular dUTP pools while simultaneously supplying dUDP³⁻.

Table 1: Key Enzymes Generating dUDP³⁻ in Prokaryotes

EnzymeSubstrateProductPrimary FunctionRegulation
Ribonucleotide Reductase (RNR)UDPdUDP³⁻De novo reduction of ribonucleotides to deoxyribonucleotidesAllosteric effectors (ATP, dATP, dTTP, dGTP) controlling overall activity & substrate specificity
dUTP Diphosphohydrolase (dUTPase)dUTPdUDP³⁻ + PPᵢHydrolysis of dUTP to prevent uracil misincorporationSubstrate availability; Essential enzyme

Role in Pyrimidine Salvage Pathways: Intersections with Deoxycytidine Metabolism

dUDP³⁻ occupies a pivotal node connecting de novo synthesis, salvage, and interconversion pathways, particularly intersecting with deoxycytidine metabolism:

  • Salvage Origin of dUDP³⁻ Precursors:
  • Exogenous deoxyuridine (dU) can be directly phosphorylated to dUMP by thymidine kinase (TK) or, in some organisms, uridine/cytidine kinase.
  • dUMP is then phosphorylated to dUDP³⁻ by nucleoside diphosphate kinases (NDPKs) using ATP [4].
  • Deoxycytidine (dC) can be deaminated to deoxyuridine (dU) by deoxycytidylate deaminase (DCTD, acting on dCMP) or cytidine deaminase (CDA, acting on dC or dCMP). Salvaged dU then enters the pathway described above [4] [7].
  • Conversion to dTTP via dUDP³⁻:
  • dUDP³⁻ can be directly phosphorylated to dUTP by NDPKs.
  • Crucially, dUDP³⁻ can also be dephosphorylated to dUMP by 5'-nucleotidases.
  • dUMP is the committed substrate for thymidylate synthase (TS): TS methylates dUMP using N⁵, N¹⁰-methylenetetrahydrofolate as the methyl donor, producing dTMP. dTMP is then sequentially phosphorylated to dTDP and dTTP (the essential thymine nucleotide for DNA synthesis) [1] [4] [7].
  • Intersection with Deoxycytidine Nucleotides:
  • dUDP³⁻ and dCDP are both substrates for NDPKs, producing dUTP and dCTP respectively.
  • dCTP can be deaminated to dUTP (by dCTP deaminase, though less common than dCMP deamination).
  • dUTP hydrolysis by dUTPase feeds back into the dUDP³⁻ pool.
  • The balance between dCTP and dTTP pools, regulated by RNR and other enzymes, indirectly influences the flux through dUDP³⁻ towards dTTP synthesis versus its use in RNA (as UDP) or feedback regulation.

Table 2: Metabolic Interconversions Involving dUDP³⁻ and Key Intersections

Pathway SegmentKey MetabolitesConnecting EnzymesLink to Deoxycytidine Metabolism
dU SalvagedU → dUMP → dUDP³⁻Thymidine Kinase (TK), Nucleoside Monophosphate Kinases, NDPKdC → (Deamination) → dU
dC Salvage/InterconversiondC → dCMP → dCDP → dCTPDeoxycytidine Kinase (dCK), Nucleoside Monophosphate Kinases, NDPKdCMP → (DCTD) → dUMP → dUDP³⁻; dCTP → (Deamination) → dUTP → (dUTPase) → dUDP³⁻
dTTP SynthesisdUDP³⁻ → dUTP → (dUTPase) → dUDP³⁻ cycle dUDP³⁻ → dUMP → dTMP → dTDP → dTTPdUTPase, 5'-Nucleotidases, Thymidylate Synthase (TS), KinasesdTTP allosterically inhibits RNR reduction of CDP/UDP; Competes with dCTP

Regulatory Mechanisms Governing dUDP³⁻ Flux in DNA Precursor Pools

The cellular concentration and flux of dUDP³⁻ are tightly controlled to ensure sufficient precursors for DNA synthesis while minimizing mutagenic uracil incorporation:

  • Allosteric Regulation of Ribonucleotide Reductase (RNR):
  • RNR activity is the primary determinant of de novo dUDP³⁻ production.
  • Its overall activity is controlled by ATP (activator) and dATP (potent inhibitor of CDP/UDP reduction in many prokaryotes and eukaryotes) binding to the activity site.
  • Substrate specificity is exquisitely regulated by deoxynucleoside triphosphate effectors binding to the specificity site: dTTP promotes reduction of CDP and GDP; dGTP promotes reduction of ADP; dATP promotes reduction of UDP (leading to dUDP³⁻) and GDP. This ensures balanced dNTP pools [4] [6] [8].
  • Feedback Inhibition and Substrate Channeling:
  • Elevated dTTP levels feedback inhibit thymidylate synthase (TS), reducing the consumption of dUMP and indirectly influencing the dUDP³⁻/dUMP equilibrium.
  • Enzymes in the pathway, such as those in multi-enzyme complexes (e.g., CAD in de novo pyrimidine synthesis), may channel intermediates, potentially influencing local dUDP³⁻ precursor availability.
  • The Critical Role of dUTPase:
  • dUTPase is not just a supplier of dUDP³⁻; it is the primary guardian against uracil misincorporation. By rapidly hydrolyzing dUTP to dUDP³⁻, it maintains dUTP pools orders of magnitude lower than dTTP pools.
  • The activity and expression of dUTPase are crucial for regulating the flux away from dUTP and back into the dUDP³⁻ pool. Loss or inhibition of dUTPase leads to catastrophic uracil incorporation, DNA fragmentation, and cell death [4] [7] [8].
  • Transcriptional Regulation:
  • Expression of genes encoding key enzymes (RNR subunits, dUTPase, TS, salvage kinases) is often regulated in response to DNA damage, cell cycle stage (in eukaryotes), and nucleotide pool imbalance.
  • For example, in E. coli, the dut gene (dUTPase) is essential and its expression is subject to complex controls, potentially influenced by factors responding to replication stress or nucleotide availability [6] [8].
  • SAMHD1 Triphosphohydrolase Activity (Contextual - More Prominent in Eukaryotes):
  • While primarily studied in mammalian cells, the principle applies broadly: triphosphohydrolases like SAMHD1 can hydrolyze dNTPs, including dUTP, to deoxynucleosides and triphosphate.
  • SAMHD1 is maximally expressed in G1/quiescent phases, acting to deplete dNTP pools (including dUTP and hence indirectly dUDP³⁻) to prevent unscheduled DNA synthesis and maintain genomic stability. Its absence leads to dNTP pool expansion and imbalance [8].

Table 3: Key Regulatory Mechanisms Impacting dUDP³⁻ Flux and Pools

Regulatory MechanismKey Effectors/EnzymesPrimary Target/ConsequenceImpact on dUDP³⁻ Flux/Pools
RNR Allosteric ControlATP (Activator), dATP (Inhibitor), dTTP, dGTP (Specificity)RNR Activity & Substrate Specificity (UDP vs CDP vs ADP vs GDP)Determines de novo dUDP³⁻ generation rate relative to other dNTPs
dUTPase ActivitydUTP Substrate LeveldUTP Hydrolysis: dUTP → dUDP³⁻ + PPᵢPrevents uracil incorporation; Constitutively replenishes dUDP³⁻ pool; Maintains low [dUTP]
TS Feedback InhibitiondTTPThymidylate Synthase (TS)Limits dUMP consumption, indirectly regulating dUDP³⁻/dUMP levels
Transcriptional ControlCell Cycle, DNA Damage, Stress SignalsGenes encoding RNR, dUTPase, TS, Salvage enzymesModulates enzyme abundance in response to cellular demands
dNTP Triphosphohydrolase (e.g., SAMHD1)dNTPs (dGTP/dATP activator for SAMHD1)Hydrolysis: dNTP → dN + PPPᵢDepletes dNTP pools (incl. dUTP/dUDP precursors) in non-S-phase

Compounds Mentioned:

  • dUDP trianion (dUDP³⁻)
  • Uridine Diphosphate (UDP)
  • Deoxyuridine Diphosphate (dUDP)
  • Deoxyuridine Triphosphate (dUTP)
  • Deoxyuridine Monophosphate (dUMP)
  • Deoxythymidine Monophosphate (dTMP)
  • Deoxythymidine Diphosphate (dTDP)
  • Deoxythymidine Triphosphate (dTTP)
  • Deoxycytidine Monophosphate (dCMP)
  • Deoxycytidine Diphosphate (dCDP)
  • Deoxycytidine Triphosphate (dCTP)
  • Deoxycytidine (dC)
  • Deoxyuridine (dU)
  • Ribonucleotide Reductase (RNR)
  • dUTP Diphosphohydrolase (dUTPase)
  • Thymidylate Synthase (TS)
  • Thymidine Kinase (TK)
  • Deoxycytidylate Deaminase (DCTD)
  • Cytidine Deaminase (CDA)
  • Nucleoside Diphosphate Kinase (NDPK)
  • Sterile Alpha Motif and HD Domain-containing protein 1 (SAMHD1)
  • Carbamoyl phosphate synthetase, Aspartate transcarbamoylase, Dihydroorotase (CAD)
  • Dihydroorotate Dehydrogenase (DHODH)
  • Orotate Phosphoribosyltransferase
  • Uridine Monophosphate (UMP)
  • Inorganic Pyrophosphate (PPᵢ)
  • Adenosine Triphosphate (ATP)
  • Deoxyadenosine Triphosphate (dATP)
  • Deoxyguanosine Triphosphate (dGTP)
  • Cyclic Adenosine Monophosphate (cAMP)
  • Catabolite Activator Protein (CAP)

Properties

Product Name

dUDP trianion

IUPAC Name

[[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate

Molecular Formula

C9H11N2O11P2-3

Molecular Weight

385.14 g/mol

InChI

InChI=1S/C9H14N2O11P2/c12-5-3-8(11-2-1-7(13)10-9(11)14)21-6(5)4-20-24(18,19)22-23(15,16)17/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,10,13,14)(H2,15,16,17)/p-3/t5-,6+,8+/m0/s1

InChI Key

QHWZTVCCBMIIKE-SHYZEUOFSA-K

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)([O-])[O-])O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)([O-])[O-])O

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